N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-17-15(11-21-12)13-6-2-3-7-14(13)18-16(20)10-19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEGICROYVYJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its molecular characteristics, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics
- IUPAC Name: N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide
- Molecular Formula: C16H15N3OS
- Molecular Weight: 297.38 g/mol
- CAS Number: 1788945-53-8
The compound exhibits its biological activity primarily through the following mechanisms:
-
Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly:
- Dihydrofolate Reductase (DHFR) : Critical for nucleotide synthesis, inhibition can lead to antiproliferative effects in cancer cells.
- Enoyl ACP Reductase : Involved in fatty acid synthesis, crucial for bacterial cell wall formation.
- Cellular Effects :
Anticancer Properties
This compound has demonstrated promising anticancer properties. In vitro studies have shown that the compound can effectively induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, targeting both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis by inhibiting fatty acid biosynthesis pathways.
Case Studies
-
Study on Anticancer Activity :
- A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The compound triggered apoptosis through caspase activation and mitochondrial membrane potential disruption .
-
Antimicrobial Efficacy :
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial activity.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with good solubility in polar solvents. However, its stability is compromised under extreme pH conditions or high temperatures.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Observations |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits DHFR | Effective against MCF-7 cells |
| Antimicrobial | Inhibits fatty acid synthesis | Active against S. aureus and E. coli |
| Enzyme Inhibition | Targets DHFR and Enoyl ACP Reductase | Disruption of metabolic pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related acetamide derivatives described in the evidence, focusing on substituent effects, pharmacological relevance, and synthetic strategies.
Thiazole-Containing Acetamides
- Compound 41 (): N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Structural Differences: Replaces the pyrrole group with a methyl-pyrazole substituent. The phenyl ring is para-substituted instead of ortho-substituted. Pharmacological Implications: Pyrazole-thiazole hybrids are known for kinase inhibition and anti-inflammatory activity. The para-substitution may enhance metabolic stability compared to ortho-substituted analogs. Synthesis: Prepared via condensation of thiazole intermediates with acetamide precursors under mild conditions.
Thiazolidinone Derivatives
- Compound 2 (): 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)acetamide Structural Differences: Features a thioxothiazolidinone core instead of a simple thiazole. The dichlorophenyl group introduces strong electron-withdrawing effects. Reactivity: Thioxothiazolidinones are prone to ring-opening reactions, enabling diverse functionalization (e.g., formation of thiophene derivatives via cyclization). Biological Activity: Such compounds often exhibit antiviral or antimicrobial activity due to the thiazolidinone scaffold.
Pyrazole-Benzimidazole Hybrids
- Compound (): 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Structural Differences: Incorporates a benzimidazole-pyrazole core with a cyanoacetamide group. Reactivity: The cyano group facilitates nucleophilic additions, enabling synthesis of thiadiazole and thiophene derivatives. Pharmacological Potential: Benzimidazole derivatives are prominent in anticancer drug development (e.g., targeting tubulin polymerization).
Data Table: Key Features of Comparable Compounds
Q & A
Q. What are the standard synthetic routes for N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide?
The synthesis typically involves multi-step reactions, such as coupling a thiazole-containing amine with a pyrrole-acetamide group. Key steps include:
- Thiazole-phenylene intermediate preparation : Reacting 2-methylthiazole-4-carboxylic acid with aniline derivatives under amide bond-forming conditions (e.g., EDC/HOBt).
- Pyrrole-acetamide coupling : Introducing the pyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression .
- Purification : Column chromatography or recrystallization isolates the final product.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- 1H NMR : Assigns proton environments (e.g., aromatic protons of thiazole at δ 7.2–8.1 ppm, pyrrole protons at δ 6.5–7.0 ppm).
- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~340–360).
- X-ray crystallography : Resolves 3D atomic arrangement using SHELXL for refinement .
Q. What analytical techniques are used to monitor synthesis reactions?
- TLC : Tracks reaction progress using silica plates and UV visualization.
- HPLC : Quantifies purity (>95%) with reverse-phase C18 columns.
- In-situ IR : Monitors functional group transformations (e.g., disappearance of carbonyl intermediates) .
Advanced Research Questions
Q. How can researchers address contradictory crystallographic data when determining the compound’s structure?
Strategies include:
- SHELXL refinement : Adjusts thermal parameters and occupancy to resolve disorder or twinning.
- Validation tools : Uses R-factor convergence (<5%) and residual density maps to confirm atomic positions.
- Cross-validation : Correlates crystallographic data with NMR/IR results to resolve ambiguities (e.g., hydrogen bonding discrepancies) .
Q. What strategies optimize the synthesis yield of this compound when scaling up?
- Catalyst screening : Tests Pd(PPh₃)₄ vs. CuI for coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Design of Experiments (DOE) : Identifies critical parameters (e.g., temperature gradients, pH control) via factorial analysis .
Q. How do computational methods predict the biological activity of this compound?
- PASS program : Predicts antimicrobial/anticancer activity based on structural motifs (e.g., thiazole’s DNA intercalation potential).
- Molecular docking : Simulates binding to targets like EGFR kinase (PDB ID: 1M17) using AutoDock Vina.
- Validation : In vitro assays (e.g., MTT for cytotoxicity) confirm computational predictions .
Q. How to design derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) : Modifies substituents on the thiazole (e.g., Cl or OMe groups) to improve target affinity.
- Heterocycle substitution : Replaces pyrrole with triazole or oxadiazole to enhance metabolic stability.
- Pharmacophore mapping : Aligns hydrogen bond acceptors (e.g., acetamide carbonyl) with target active sites .
Q. What are the challenges in analyzing hydrogen bonding networks, and how are they overcome?
- Challenges : Disorder in crystal lattices or weak H-bonds (<2.5 Å) complicate interpretation.
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
